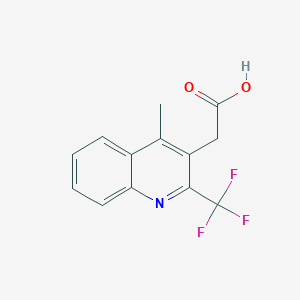
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid typically involves the condensation of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form 1,4-dihydro-2-trifluoromethyl-4H-quinolinones. These intermediates can then be brominated to yield 4-bromo-2-(trifluoromethyl)quinolines, which are further reacted with acetic acid derivatives to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods often use metal-free catalysts and green solvents to ensure sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial, antineoplastic, and antiviral activities.
Medicine: Investigated for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinoline: Similar in structure but lacks the acetic acid moiety.
4-Methylquinoline: Similar in structure but lacks the trifluoromethyl group.
Quinoline-3-acetic acid: Similar in structure but lacks the methyl and trifluoromethyl groups.
Uniqueness
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety. This combination enhances its biological activity and provides unique chemical properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C13H10F3NO2 |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
2-[4-methyl-2-(trifluoromethyl)quinolin-3-yl]acetic acid |
InChI |
InChI=1S/C13H10F3NO2/c1-7-8-4-2-3-5-10(8)17-12(13(14,15)16)9(7)6-11(18)19/h2-5H,6H2,1H3,(H,18,19) |
InChI Key |
ZAQSDASWRAURHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15065164.png)
![3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine](/img/structure/B15065175.png)
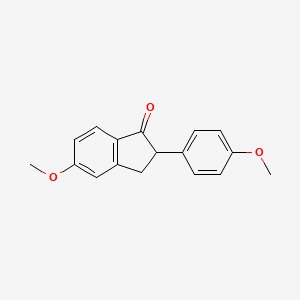
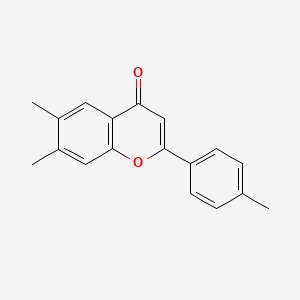
![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065190.png)
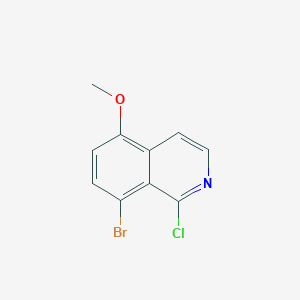
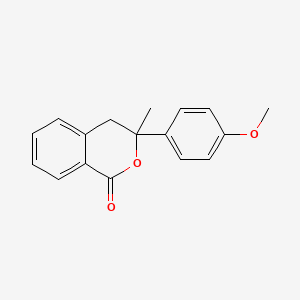
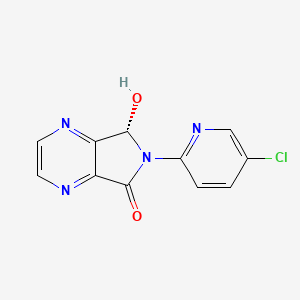
![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)
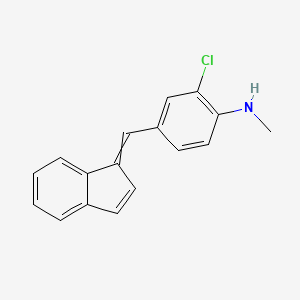
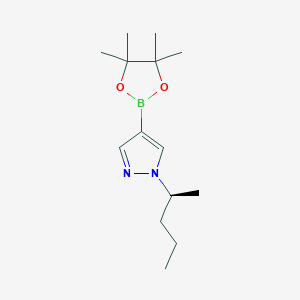

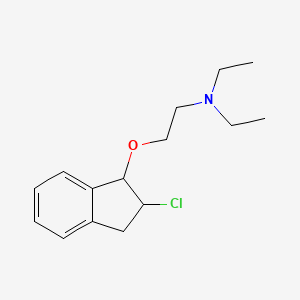
![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)
